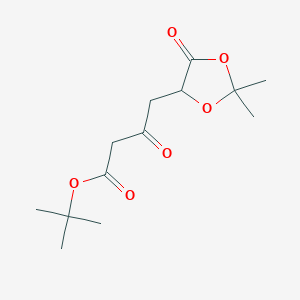
Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate
Cat. No. B8314123
M. Wt: 272.29 g/mol
InChI Key: LVJLQUWBKKCTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214197
Procedure details


To a solution of tert.-butyl 4-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate (16.30 g, 60.08 mmol) in a mixed solvent of toluene (120.0 ml) and ethanol (60.0 ml), sodium methoxide (4.91 g, 79.10 mmol) was dropwise added at 0° C. in an argon atmosphere and stirred for 30 minutes. After dropwise adding 1N hydrochloric acid (80.5 ml), the mixture was stirred at 0° C. for 10 minutes. After evaporating off the most of the organic solvent under reduced pressure, the mixture was extracted with ethyl acetate and washed with a saturated saline and a phosphate buffer (pH 7.0). The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=2:1) to give pure 1-ethyl 6-tert.-butyl 2-hydroxy-4-oxoadipate (14.02 g, 53.85 mmol). Yield, 89.6%.
Quantity
16.3 g
Type
reactant
Reaction Step One


Name
sodium methoxide
Quantity
4.91 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1(C)[O:6][CH:5]([CH2:7][C:8](=[O:17])[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:4](=[O:18])[O:3]1.C1(C)C=CC=CC=1.C[O-].[Na+].Cl>C(O)C>[OH:6][CH:5]([CH2:7][C:8](=[O:17])[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:4]([O:3][CH2:2][CH3:1])=[O:18] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(C(O1)CC(CC(=O)OC(C)(C)C)=O)=O)C
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
sodium methoxide
|
|
Quantity
|
4.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
80.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 0° C. for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating off the most of the organic solvent under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)OCC)CC(CC(=O)OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 53.85 mmol | |
| AMOUNT: MASS | 14.02 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
